molecular formula C18H16F3N3O3 B395465 Propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B395465
M. Wt: 379.3g/mol
InChI Key: ZQVGDJVPJSWVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable entity in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-methoxyphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

Propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Trifluoromethylated compounds: Molecules with the trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine, exhibit similar chemical properties.

Uniqueness: Propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16F3N3O3

Molecular Weight

379.3g/mol

IUPAC Name

propan-2-yl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C18H16F3N3O3/c1-10(2)27-17(25)14-9-16-22-13(11-4-6-12(26-3)7-5-11)8-15(18(19,20)21)24(16)23-14/h4-10H,1-3H3

InChI Key

ZQVGDJVPJSWVNI-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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